molecular formula C21H19N5O3 B2985463 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 900007-85-4

2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2985463
CAS No.: 900007-85-4
M. Wt: 389.415
InChI Key: ODPLUZWIOIYHMW-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic organic compound featuring a pyrazolo[3,4-d]pyrimidine core, a notable structure due to its broad range of biological activities. This compound has gained attention in medicinal chemistry for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of the pyrazolo[3,4-d]pyrimidine core: : The pyrazolo[3,4-d]pyrimidine structure is typically synthesized through cyclization reactions involving hydrazine derivatives and enaminones or other suitable precursors under reflux conditions, often in polar aprotic solvents.

  • Introduction of p-tolyl and ethoxy groups: : Subsequent steps involve the introduction of the p-tolyl group via Friedel-Crafts alkylation and the ethoxy group through nucleophilic substitution reactions. These steps are typically performed in the presence of strong bases or Lewis acids to promote the reactions.

  • Final benzamide formation: : The final compound is formed by coupling the intermediate pyrazolo[3,4-d]pyrimidine with 2-ethoxybenzoic acid under peptide coupling conditions, such as using carbodiimides or other coupling reagents.

Industrial Production Methods

Industrial production may scale up the laboratory methods, focusing on optimizing yields and minimizing impurities. Reaction conditions are carefully controlled, with advanced purification techniques like crystallization, distillation, and chromatography ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions primarily at the tolyl group to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions may occur, particularly at the carbonyl groups, leading to alcohol derivatives.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions can occur at different positions of the aromatic rings or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

  • Oxidation: : Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

  • Substitution: : Reagents like halides, alkylating agents, and acylating agents under basic or acidic conditions are typically employed.

Major Products Formed

  • Oxidized derivatives (e.g., carboxylic acids)

  • Reduced derivatives (e.g., alcohols)

  • Substituted derivatives (e.g., halogenated compounds)

Scientific Research Applications

2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is explored for its various applications:

  • Chemistry: : Used as a reagent or intermediate in synthetic organic chemistry to develop new compounds.

  • Biology: : Studied for its biological activities, including enzyme inhibition and receptor binding.

  • Medicine: : Potential therapeutic applications in treating diseases such as cancer, inflammation, and neurological disorders.

  • Industry: : Utilized in the development of materials with specific chemical properties or as a prototype for novel drug discovery.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways depend on the particular biological context, but often involve inhibition or activation of key proteins involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-3-(4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea

  • N-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • 2-ethoxy-N-(4-oxo-1-(phenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Unique Aspects

This compound stands out due to its specific substitution pattern, which can confer unique biological activities and physicochemical properties. The presence of the p-tolyl and ethoxy groups can influence its binding affinity, solubility, and overall bioavailability, distinguishing it from structurally similar molecules.

That's the low-down! Whether it's in the lab, the clinic, or the industry, 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide's got quite the portfolio. What aspect of this compound would you dive deeper into?

Properties

IUPAC Name

2-ethoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-3-29-18-7-5-4-6-16(18)20(27)24-25-13-22-19-17(21(25)28)12-23-26(19)15-10-8-14(2)9-11-15/h4-13H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPLUZWIOIYHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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